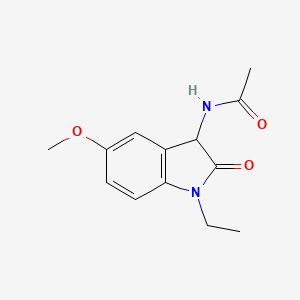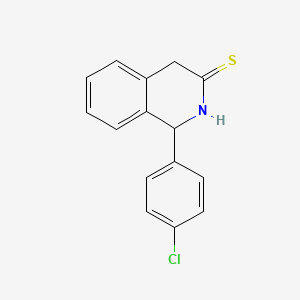![molecular formula C19H19N3O2 B11566008 2-(2,6-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11566008.png)
2-(2,6-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxy group, an indole moiety, and an acetohydrazide linkage. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Preparation of 2-(2,6-dimethylphenoxy)acetohydrazide
Reaction: 2,6-dimethylphenol is reacted with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid.
Hydrazide Formation: The resulting acid is then converted to its hydrazide derivative by reacting with hydrazine hydrate.
-
Condensation with Indole-3-carboxaldehyde
Reaction: The 2-(2,6-dimethylphenoxy)acetohydrazide is then condensed with indole-3-carboxaldehyde under acidic or basic conditions to form the final product, 2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of corresponding oxides or ketones.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduction can result in the formation of alcohols or amines.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
-
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Material Science: It can be used in the synthesis of novel materials with unique properties.
-
Biology
Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Studies have indicated its effectiveness against certain bacterial and fungal strains.
-
Medicine
Drug Development: Due to its unique structure, the compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
-
Industry
Agriculture: It can be used in the development of agrochemicals for pest control.
Pharmaceuticals: The compound can be utilized in the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
-
Pathways
Apoptosis: The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways.
Inflammation: It can inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
2-(2,6-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
2-(2,6-dimethylphenoxy)acetohydrazide: Lacks the indole moiety, resulting in different biological activities.
N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide: Lacks the phenoxy group, affecting its chemical reactivity and applications.
-
Uniqueness
Structural Complexity: The presence of both phenoxy and indole groups in the same molecule imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C19H19N3O2 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
2-(2,6-dimethylphenoxy)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-6-5-7-14(2)19(13)24-12-18(23)22-21-11-15-10-20-17-9-4-3-8-16(15)17/h3-11,20H,12H2,1-2H3,(H,22,23)/b21-11+ |
InChI-Schlüssel |
SLEMSYDRKJHOBQ-SRZZPIQSSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B11565926.png)

![N-(2-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565936.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B11565946.png)
![N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565951.png)
![3-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11565957.png)

![N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11565978.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B11565984.png)
![N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide](/img/structure/B11565989.png)
![N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565990.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11566001.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11566017.png)
![4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11566033.png)
